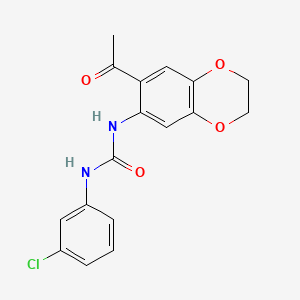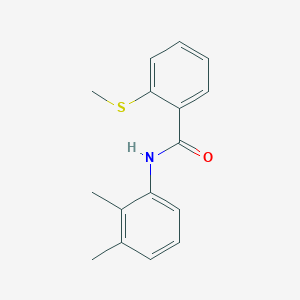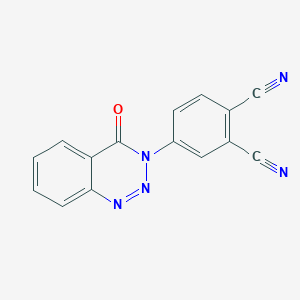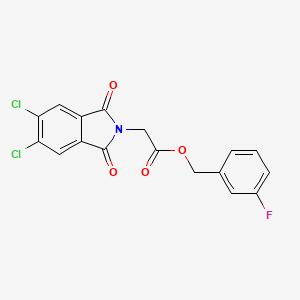
N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(3-chlorophenyl)urea
Übersicht
Beschreibung
N-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-N'-(3-chlorophenyl)urea, commonly known as BDBU, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry, particularly in the field of cancer research. BDBU is a urea derivative that has been synthesized through a multi-step process, and its unique chemical structure has been found to exhibit promising biological activity.
Wirkmechanismus
The exact mechanism of action of BDBU is not fully understood, but it is believed to act by inhibiting the activity of protein kinase C (PKC), an enzyme that plays a critical role in cell signaling and proliferation. BDBU has been shown to bind to the regulatory domain of PKC, preventing its activation and subsequent downstream signaling.
Biochemical and Physiological Effects:
BDBU has been found to exhibit several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. BDBU has also been shown to inhibit the growth of cancer cells in vivo, suggesting its potential as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BDBU is its ability to selectively target cancer cells while leaving normal cells relatively unaffected. This makes it a potentially safer and more effective treatment option compared to traditional chemotherapy drugs that can cause significant side effects. However, one limitation of BDBU is its relatively low solubility in water, which can make it challenging to administer in vivo.
Zukünftige Richtungen
There are several promising future directions for research on BDBU. One potential area of investigation is the development of novel analogs with improved solubility and bioavailability. Another potential direction is the investigation of BDBU in combination with other anti-cancer agents to determine its potential synergistic effects. Additionally, further studies are needed to fully elucidate the mechanism of action of BDBU and its potential applications in other disease areas.
Wissenschaftliche Forschungsanwendungen
BDBU has been extensively studied for its potential applications in cancer research. Several studies have shown that BDBU exhibits potent anti-proliferative activity against a variety of cancer cell lines, including breast, colon, and lung cancer cells. BDBU has also been found to induce apoptosis, or programmed cell death, in cancer cells through the activation of caspase enzymes.
Eigenschaften
IUPAC Name |
1-(7-acetyl-2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3-chlorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4/c1-10(21)13-8-15-16(24-6-5-23-15)9-14(13)20-17(22)19-12-4-2-3-11(18)7-12/h2-4,7-9H,5-6H2,1H3,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KULJSSGIPCTNCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1NC(=O)NC3=CC(=CC=C3)Cl)OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}-N-[3-(methylthio)phenyl]acetamide](/img/structure/B3610050.png)
![N~1~-(5-chloro-2-phenoxyphenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3610058.png)
![N~2~-(4-chlorophenyl)-N~1~-cyclopentyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B3610074.png)
![N-(4-chlorophenyl)-2-[(4-chlorophenyl)amino]nicotinamide](/img/structure/B3610082.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(4-ethoxyphenyl)-N~2~-(3-methylphenyl)glycinamide](/img/structure/B3610089.png)
![methyl 2-{[N-(2,4-dichlorobenzoyl)glycyl]amino}benzoate](/img/structure/B3610090.png)
![N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3610103.png)

![3-chloro-N-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-1-benzothiophene-2-carboxamide](/img/structure/B3610120.png)
![1-mesityl-2-{[5-(2-methyl-3-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B3610124.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-[(methylsulfonyl)amino]benzamide](/img/structure/B3610126.png)

![2-[(4-fluorobenzyl)thio]-N-(1-oxo-1,3-dihydro-2-benzofuran-5-yl)benzamide](/img/structure/B3610144.png)